7rh

DDR1 inhibition kinase profiling IC50 comparison

7rh (DDR1-IN-2) is the definitive selective DDR1 inhibitor for rigorous in vivo target validation. Unlike multi-targeted agents (dasatinib, imatinib) that confound mechanistic interpretation, 7rh delivers high selectivity across 455 kinases, an IC50 of 6.8 nM against DDR1, and >50-fold selectivity over BCR-ABL. With 67.4% oral bioavailability (rat T1/2 = 15.53 h) and validated efficacy in orthotopic pancreatic, gastric, and colorectal cancer models—including synergy with chemotherapy and PD-1 blockade—7rh enables unambiguous DDR1 pathway interrogation.

Molecular Formula C30H29F3N6O
Molecular Weight 546.59
CAS No. 1429617-90-2
Cat. No. B607014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7rh
CAS1429617-90-2
SynonymsDDR1-IN-7rh;  7RH;  DDR1 Inhibitor 7rh; 
Molecular FormulaC30H29F3N6O
Molecular Weight546.59
Structural Identifiers
SMILESCCC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)CN3CCN(CC3)C)C#CC4=CN5C(=CC=N5)N=C4
InChIInChI=1S/C30H29F3N6O/c1-3-23-6-7-25(16-24(23)5-4-21-18-34-28-8-9-35-39(28)20-21)29(40)36-27-15-22(14-26(17-27)30(31,32)33)19-38-12-10-37(2)11-13-38/h6-9,14-18,20H,3,10-13,19H2,1-2H3,(H,36,40)
InChIKeyDDLPXZXBWGJRGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





7rh (DDR1-IN-2, CAS 1429617-90-2): Selective Discoidin Domain Receptor 1 Inhibitor for Preclinical Cancer Research


7rh (also designated DDR1-IN-2, CAS 1429617-90-2) is a potent, ATP-competitive, and orally bioavailable small-molecule inhibitor of Discoidin Domain Receptor 1 (DDR1), a collagen-activated receptor tyrosine kinase implicated in tumor-stromal interactions, fibrosis, and cancer progression [1]. The compound belongs to the 3-(2-(pyrazolo[1,5-a]pyrimidin-6-yl)ethynyl)benzamide chemotype and was discovered through a medicinal chemistry optimization campaign aimed at developing selective DDR1 inhibitors with favorable pharmacokinetic properties [2].

Why 7rh Cannot Be Substituted with Other DDR1 Inhibitors or Pan-Kinase Agents


DDR1 inhibitors differ fundamentally in their selectivity profiles, pharmacokinetic properties, and functional consequences for downstream signaling. Multi-targeted kinase inhibitors such as dasatinib, imatinib, nilotinib, and ponatinib potently inhibit DDR1 but also engage numerous other kinases, including BCR-ABL, c-KIT, PDGFR, and SRC family kinases, which confounds mechanistic interpretation and introduces off-target toxicities in vivo [1]. Conversely, early selective DDR1 inhibitors like DDR1-IN-1 possess suboptimal oral bioavailability and have not been characterized in robust in vivo efficacy models [2]. 7rh occupies a distinct position in this landscape: it demonstrates both high selectivity against a panel of 455 kinases and high oral bioavailability (F = 67.4%), enabling rigorous target validation studies that multi-targeted agents cannot support and that less developed selective inhibitors cannot achieve due to pharmacokinetic limitations [3].

7rh (DDR1-IN-2) Quantitative Comparator Evidence for Scientific Selection


7rh Demonstrates Superior DDR1 Enzymatic Potency Relative to Imatinib, Dasatinib, and Nilotinib

In cell-free kinase assays, 7rh inhibits DDR1 with an IC50 of 6.8 nM [1]. This potency exceeds that of the multi-targeted clinical kinase inhibitors imatinib (reported IC50 values ranging from 43 nM to 337 nM), dasatinib (IC50 values of 0.5 nM to 4.8 nM depending on assay conditions, though accompanied by potent BCR-ABL inhibition at 0.8 nM), and nilotinib (IC50 of 3.7 nM for DDR1 but with concomitant BCR-ABL inhibition at 20-60 nM) [2].

DDR1 inhibition kinase profiling IC50 comparison

7rh Exhibits Unmatched Kinome-Wide Selectivity Over Multi-Targeted DDR1 Inhibitors

7rh was profiled against a panel of 455 kinases, yielding S(35) and S(10) selectivity scores of 0.035 and 0.008, respectively, where lower scores indicate higher selectivity [1]. It bound DDR1 with a Kd of 0.6 nM and displayed significantly reduced potency toward DDR2 (IC50 = 101.4 nM, 15-fold selectivity), Bcr-Abl (IC50 = 355 nM, 52-fold selectivity), and c-Kit (IC50 >10,000 nM, >1,470-fold selectivity) . In contrast, dasatinib inhibits BCR-ABL with an IC50 of 0.8 nM and SRC family kinases at sub-nanomolar concentrations; nilotinib inhibits BCR-ABL (20-60 nM), PDGFR (69 nM), and c-KIT (210 nM) at clinically relevant concentrations; ponatinib, while potent against DDR1 (IC50 = 9 nM), also potently inhibits DDR2 at the same concentration and BCR-ABL at sub-nanomolar levels [2][3].

kinase selectivity off-target profiling DDR1 specificity

7rh Provides High Oral Bioavailability Enabling Robust In Vivo Pharmacology Not Achievable with Other Selective DDR1 Inhibitors

Preclinical pharmacokinetic studies in rats demonstrated that 7rh possesses an oral bioavailability (F) of 67.4%, with a half-life (T1/2) of 15.53 hours, Tmax of 4.25 hours, and Cmax of 1867.5 μg/L following a 25 mg/kg oral dose [1]. In contrast, the earlier selective DDR1 inhibitor DDR1-IN-1 (IC50 = 105 nM) has not been characterized for oral bioavailability and has not been validated in oral in vivo efficacy models [2]. Among multi-targeted inhibitors, dasatinib, imatinib, and nilotinib are orally bioavailable clinical agents, but their lack of DDR1 selectivity compromises their utility for target-specific validation studies as discussed above [3].

oral bioavailability pharmacokinetics in vivo dosing

7rh Demonstrates In Vivo Tumor Growth Suppression in Multiple Orthotopic and Subcutaneous Xenograft Models

In an orthotopic pancreatic ductal adenocarcinoma (PDA) model, treatment with 7rh combined with chemotherapy significantly reduced primary tumor burden and improved chemoresponse compared to chemotherapy alone [1]. In gastric cancer xenografts, 7rh treatment significantly suppressed tumor growth over a 2-week observation period without affecting body weight or animal activity [2]. Additionally, in CT26 and MC38 colorectal cancer models, 7rh treatment combined with PD-1 blockade resulted in enhanced tumor growth inhibition and increased intratumoral infiltration of functional CD8+ T cells (GZMB+CD8+) relative to PD-1 blockade alone [3]. No comparable in vivo efficacy data across multiple solid tumor models have been reported for DDR1-IN-1 or other selective DDR1 tool compounds.

tumor growth inhibition xenograft in vivo efficacy pancreatic cancer

7rh Binding Affinity (Kd = 0.6 nM) Confirms Target Engagement Independent of ATP Competition Artifacts

In competition binding assays (KINOMEscan), 7rh bound DDR1 with a Kd value of 0.6 nM, confirming high-affinity target engagement under conditions that are independent of ATP concentration and less susceptible to assay interference than functional kinase activity assays [1]. For comparison, nilotinib binds DDR1 with a reported Kd of 1.10 nM [2]. While nilotinib demonstrates similar binding affinity, its multi-targeted inhibition of BCR-ABL, PDGFR, and c-KIT precludes its use as a DDR1-specific tool compound [3].

binding affinity Kd target engagement ATP-competitive

Optimal Use Cases for 7rh (DDR1-IN-2) in Preclinical Research Based on Quantitative Evidence


Target Validation Studies Requiring Clean DDR1-Specific Phenotypes

Researchers investigating the specific role of DDR1 in collagen-mediated signaling, tumor-stromal interactions, or cancer cell invasion should prioritize 7rh. With a DDR1 IC50 of 6.8 nM and >15-fold selectivity over DDR2 (IC50 = 101.4 nM) and >50-fold selectivity over BCR-ABL (IC50 = 355 nM) [1], 7rh enables attribution of observed phenotypes to DDR1 inhibition without the confounding effects of multi-targeted agents such as dasatinib, nilotinib, or ponatinib.

In Vivo Efficacy Studies in Pancreatic, Gastric, or Colorectal Cancer Models

7rh is the selective DDR1 inhibitor of choice for in vivo pharmacology due to its high oral bioavailability (F = 67.4%) and extensive validation in orthotopic pancreatic cancer xenografts, gastric cancer xenografts, and CT26/MC38 colorectal cancer models [2]. These studies have demonstrated that oral administration of 7rh reduces tumor burden, suppresses collagen-induced DDR1 signaling, and enhances response to both chemotherapy and immune checkpoint blockade [3]. The compound's favorable PK profile (T1/2 = 15.53 h, Tmax = 4.25 h in rats) supports once-daily oral dosing regimens [4].

Combination Therapy Studies with Chemotherapy or Immunotherapy

7rh has demonstrated synergistic efficacy when combined with chemotherapy in pancreatic ductal adenocarcinoma models [1] and with PD-1 blockade in colorectal cancer models [2]. In the latter context, 7rh treatment increased intratumoral infiltration of functional CD8+ T cells (GZMB+CD8+), suggesting that DDR1 inhibition may sensitize tumors to immune checkpoint blockade [2]. For studies examining DDR1 as a modulator of immunotherapy response, 7rh provides the requisite selectivity to isolate DDR1-mediated effects from confounding kinase inhibition.

Cell-Based Mechanistic Studies of DDR1 Downstream Signaling

7rh has been extensively characterized for its effects on DDR1 downstream signaling pathways, including inhibition of collagen-induced PYK2 and PEAK1 activation in pancreatic cancer cells [1], suppression of JAK1-STAT3 signaling in nasopharyngeal carcinoma cells [2], and reduction of DDR1 and Bcl-xL protein levels in NSCLC cells [3]. These validated pathway readouts provide a reliable framework for researchers studying DDR1-mediated signal transduction and its role in cancer cell proliferation, adhesion, and invasion.

Technical Documentation Hub

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